Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine
Overview
Description
Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine is a chemical compound with the molecular formula C₁₂H₁₁N₃O₂S and a molecular weight of 261.30 g/mol . This compound is characterized by the presence of an allyl group, a nitro-phenyl group, and a thiazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.
Allylation: The final step involves the allylation of the thiazole derivative using allyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or allylic alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products:
Oxidation: Formation of epoxides or allylic alcohols.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Allyl-[4-(4-amino-phenyl)-thiazol-2-yl]-amine: Similar structure but with an amino group instead of a nitro group.
Allyl-[4-(4-methyl-phenyl)-thiazol-2-yl]-amine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness:
Nitro Group: The presence of the nitro group in Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine imparts unique chemical reactivity and potential biological activity compared to its analogs.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-(4-nitrophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-2-7-13-12-14-11(8-18-12)9-3-5-10(6-4-9)15(16)17/h2-6,8H,1,7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEQUIPYSDUEKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365793 | |
Record name | 4-(4-Nitrophenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5898-41-9 | |
Record name | 4-(4-Nitrophenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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